molecular formula C8H9Cl3N4 B1662673 Guanabenz hydrochloride CAS No. 23113-43-1

Guanabenz hydrochloride

Cat. No. B1662673
CAS RN: 23113-43-1
M. Wt: 267.5 g/mol
InChI Key: UNWWUUPHJRAOMZ-GAYQJXMFSA-N
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Description

Guanabenz hydrochloride is an alpha-2 adrenergic agonist used to treat hypertension . It belongs to the general class of medicines called antihypertensives . It works by decreasing the heart rate and relaxing the blood vessels so that blood can flow more easily through the body .


Synthesis Analysis

The synthesis of Guanabenz hydrochloride involves complex chemical reactions. One of the key steps in its synthesis is the formation of its metabolite—4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz) .


Molecular Structure Analysis

The molecular formula of Guanabenz hydrochloride is C8H9Cl3N4 . The molecular weight is 267.543 Da . The structure of Guanabenz hydrochloride is complex, with multiple functional groups contributing to its biological activity .


Chemical Reactions Analysis

Guanabenz’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate .


Physical And Chemical Properties Analysis

Guanabenz hydrochloride is a small molecule with a molecular weight of 231.082 . It is approximately 75% absorbed from the gastrointestinal tract . It has a half-life of 6 hours .

Scientific Research Applications

Mechanism of Action

Target of Action

Guanabenz hydrochloride primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

Guanabenz hydrochloride acts as an agonist at the Alpha-2A adrenergic receptor . Its antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . This leads to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate .

Biochemical Pathways

The activation of the Alpha-2A adrenergic receptor by Guanabenz hydrochloride leads to a decrease in peripheral vascular resistance . This suggests that the compound affects the biochemical pathways involved in vascular tone regulation. The precise sequence of molecular events within the organism, linking the impact of guanabenz hydrochloride on the alpha-2a adrenergic receptor with its physiological effects, remains an area for further investigation .

Pharmacokinetics

Guanabenz hydrochloride is approximately 75% absorbed from the gastrointestinal tract . It is primarily metabolized in the liver . The compound has a half-life of 6 hours , indicating its relatively short duration of action. It is also noted that Guanabenz hydrochloride has a high protein binding capacity of about 90% .

Result of Action

The activation of the Alpha-2A adrenergic receptor by Guanabenz hydrochloride leads to a decrease in blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz hydrochloride also causes a decrease in peripheral vascular resistance .

Safety and Hazards

The most common side effects during Guanabenz therapy are dizziness, drowsiness, dry mouth, headache, and weakness . Guanabenz can make one drowsy or less alert, therefore driving or operating dangerous machinery is not recommended . Safety measures include using NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves .

Future Directions

Guanabenz also has some anti-inflammatory properties in different pathological situations, including multiple sclerosis . It was found in one study to exert an inhibitory effect by decreasing the abundance of the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity . Therefore, it is suggested that the drug and similar compounds could be used to treat type I interferon-dependent pathologies and that the CH25H enzyme could be a therapeutic target to control these diseases .

properties

IUPAC Name

2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWWUUPHJRAOMZ-GAYQJXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177684
Record name Guanabenz hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanabenz hydrochloride

CAS RN

23113-43-1
Record name Guanabenz hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023113431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanabenz hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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